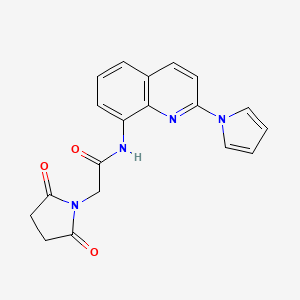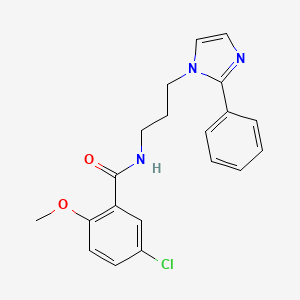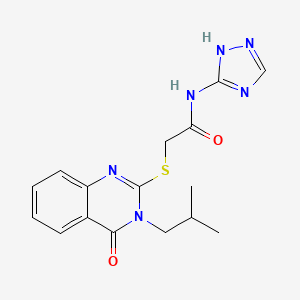
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is of interest in the field of organic chemistry for its potential biological activities and unique structural features. Its synthesis, molecular structure, and properties are essential for understanding its applications in various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of similar quinoline and pyrrole derivatives involves multi-component reactions, offering a convenient one-pot synthesis approach. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via the Passerini three-component reaction, highlighting the efficiency of combining isocyanides, aldehydes, and carboxylic acids in water at room temperature to achieve high yields (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be studied using NMR and X-ray crystallography to understand the intramolecular interactions and the arrangement of the molecular framework. These techniques provide insights into the compound's conformation and electronic structure, influencing its reactivity and properties.
Chemical Reactions and Properties
Quinoline and pyrrole derivatives participate in various chemical reactions, including cycloadditions, cross-coupling reactions, and cyclizations, to form complex heterocyclic structures. For instance, the SnCl2-catalyzed selective atom economic imino Diels-Alder reaction enables the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines, demonstrating the compound's versatility in synthesizing diverse quinoline derivatives with potential biological activity (Suresh et al., 2012).
Applications De Recherche Scientifique
Anion Coordination and Spatial Orientation
Studies have highlighted the unique spatial orientations of amide derivatives, including those related to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, in anion coordination. For instance, certain amide derivatives exhibit a tweezer-like geometry, contributing to channel-like structures through self-assembly via weak interactions. This characteristic is significant in the development of materials with tailored porosity and specificity towards ion coordination, demonstrating potential applications in sensing, separation technologies, and catalysis (Kalita & Baruah, 2010).
Fluorescence Sensing and Biological Applications
The chemical framework of this compound shares similarities with compounds that function as effective fluorescence sensors for metal ions, such as Zn2+. Such compounds are capable of significant fluorescence enhancement in the presence of specific ions, useful for detecting and quantifying metal concentrations in biological and environmental samples. The high sensitivity and selectivity of these sensors for Zn2+ highlight their potential in monitoring essential trace metals in living cells and water, supporting their application in bioimaging and environmental monitoring (Park et al., 2015).
Structural Studies and Material Properties
Research into the structural aspects and properties of amide-containing compounds, akin to this compound, has led to insights into the formation of gels and crystalline salts. These studies contribute to understanding the interactions between molecules and the resultant structural formations, which have implications for the design of new materials with specific mechanical and optical properties. This knowledge is instrumental in pharmaceutical formulations, material science, and nanotechnology (Karmakar et al., 2007).
Antitumor and Antimicrobial Activity
The structural motifs present in this compound are found in compounds evaluated for their antitumor and antimicrobial activities. These studies are crucial for the discovery of novel therapeutic agents, where the manipulation of chemical structures can lead to enhanced efficacy against specific cancer cell lines or microbial strains. The potential of these compounds to serve as the basis for new antitumor and antimicrobial drugs highlights the importance of ongoing research in medicinal chemistry (Huang et al., 2013).
Mécanisme D'action
Target of Action
It is mentioned that this compound can be used as a novel antibody-drug conjugate . Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Mode of Action
Once the ADC binds to the antigen on the cancer cell, it is internalized into the cell where the cytotoxic drug is released to kill the cancer cell .
Biochemical Pathways
Adcs typically affect pathways related to cell division and dna replication, as the cytotoxic drugs they carry are often designed to interfere with these processes and thereby kill cancer cells .
Result of Action
The ultimate goal of adcs is to selectively kill cancer cells while minimizing damage to healthy cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the stability and efficacy of adcs .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16(12-23-17(25)8-9-18(23)26)20-14-5-3-4-13-6-7-15(21-19(13)14)22-10-1-2-11-22/h1-7,10-11H,8-9,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUCQJTBSSVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)